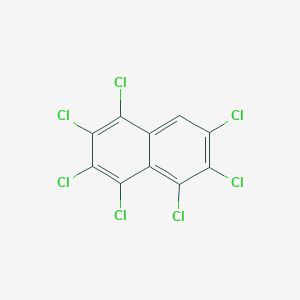
4-(2-Pyrimidinyl)-3-butynol
描述
4-(2-Pyrimidinyl)-3-butynol, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBA is a small molecule that contains a pyrimidine ring and a triple bond, making it a versatile compound for chemical reactions and biological studies.
科学研究应用
4-(2-Pyrimidinyl)-3-butynol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and anti-inflammatory properties. This compound has also been used as a fluorescent probe for imaging studies in biological systems. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
作用机制
The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in cell cycle arrest and apoptosis. This compound has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus, by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of viral replication, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of 4-(2-Pyrimidinyl)-3-butynol is its versatility as a chemical compound, which allows for a wide range of reactions and applications. This compound is also relatively easy to synthesize and purify, making it accessible to researchers in various fields. However, one of the limitations of this compound is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations. Therefore, careful consideration should be given to the dosage and duration of this compound treatment in lab experiments.
未来方向
There are several future directions for the study of 4-(2-Pyrimidinyl)-3-butynol, including the development of novel anticancer and antiviral agents based on this compound, the synthesis of new MOFs using this compound as a building block, and the exploration of this compound as a potential treatment for neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its dosage and duration for therapeutic applications.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields. Its synthesis is relatively simple, and it has been extensively studied for its anticancer, antiviral, and anti-inflammatory properties. This compound's mechanism of action involves the inhibition of HDACs, and it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and modulate gene expression. While this compound has several advantages, such as its versatility and accessibility, careful consideration should be given to its potential toxicity in lab experiments. Finally, there are several future directions for the study of this compound, including the development of novel therapeutic agents and the exploration of this compound as a potential treatment for neurodegenerative diseases.
属性
| 121356-77-2 | |
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
4-pyrimidin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2 |
InChI 键 |
AKGAWLVXZNQNHO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C#CCCO |
规范 SMILES |
C1=CN=C(N=C1)C#CCCO |
同义词 |
3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)











